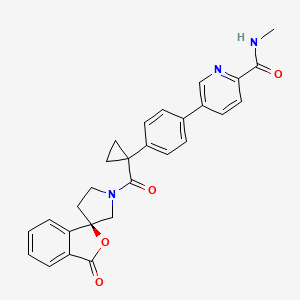

INCB13739

説明

特性

Key on ui mechanism of action |

INCB13739 is an inhibitor of 11beta-HSD1 (11-beta hydroxysteroid dehydrogenase type 1). 11beta-HSD1 is an enzyme that appears to be critical to the development of type 2 diabetes. INCB13739 completely inhibits the production of intra-adipose and intra-hepatic cortisol by 11beta-HSD1, while maintaining normal systemic cortisol levels, which are essential for immune function and response to stress. |

|---|---|

CAS番号 |

869974-19-6 |

分子式 |

C28H25N3O4 |

分子量 |

467.5 g/mol |

IUPAC名 |

N-methyl-5-[4-[1-[(1R)-3-oxospiro[2-benzofuran-1,3'-pyrrolidine]-1'-carbonyl]cyclopropyl]phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C28H25N3O4/c1-29-24(32)23-11-8-19(16-30-23)18-6-9-20(10-7-18)27(12-13-27)26(34)31-15-14-28(17-31)22-5-3-2-4-21(22)25(33)35-28/h2-11,16H,12-15,17H2,1H3,(H,29,32)/t28-/m0/s1 |

InChIキー |

BDQCDIWFPIDPQU-NDEPHWFRSA-N |

異性体SMILES |

CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CC[C@]5(C4)C6=CC=CC=C6C(=O)O5 |

正規SMILES |

CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CCC5(C4)C6=CC=CC=C6C(=O)O5 |

製品の起源 |

United States |

Foundational & Exploratory

INCB13739: A Deep Dive into its Mechanism of Action in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in the context of metabolic syndrome. This document synthesizes preclinical and clinical data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Targeting Intracellular Cortisol Production

This compound is an orally active and potent small molecule that selectively inhibits the 11β-HSD1 enzyme.[1] This enzyme is pivotal in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to the active hormone cortisol, primarily in the liver and adipose tissue.[1] In metabolic syndrome, elevated 11β-HSD1 activity in these tissues leads to increased intracellular cortisol levels, which can contribute to insulin resistance, dyslipidemia, and central obesity.[2]

This compound's therapeutic rationale is based on its ability to reduce local cortisol concentrations in metabolically active tissues without affecting systemic cortisol levels, which are crucial for normal physiological functions.[1] By inhibiting 11β-HSD1, this compound mitigates the deleterious effects of excessive glucocorticoid signaling, leading to improvements in glucose and lipid metabolism.[3][4]

Signaling Pathway of this compound in Metabolic Tissues

Caption: Signaling pathway of this compound in metabolic tissues.

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System |

| IC50 (11β-HSD1 enzymatic assay) | 3.2 nM | - |

| IC50 (11β-HSD1 PBMC assay) | 1.1 nM | - |

| Selectivity over 11β-HSD2 | >1000-fold | - |

| Selectivity over Mineralocorticoid Receptor (MR) | >1000-fold | - |

| Selectivity over Glucocorticoid Receptor (GR) | >1000-fold | - |

| Oral Bioavailability (F%) | 51 ± 15% | Rat |

| Oral Bioavailability (F%) | 43% | Cynomolgus Monkey |

Clinical Data: 12-Week, Double-Blind, Placebo-Controlled Study

The following data represents the placebo-adjusted least-squares mean change from baseline in patients with type 2 diabetes on metformin monotherapy.

| Parameter | 100 mg this compound | 200 mg this compound |

| HbA1c (%) | -0.47 | -0.56 |

| Fasting Plasma Glucose (mg/dL) | - | -24 |

| HOMA-IR (%) | - | -24 |

| Total Cholesterol (mg/dL) | -16 | - |

| LDL Cholesterol (mg/dL) | -17 | - |

| Triglycerides (mg/dL) | -74 | - |

| Body Weight (kg) | -1.1 | -0.9 |

*p < 0.05, **p < 0.01 vs. placebo **In patients with baseline hyperlipidemia

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Representative Protocol)

This protocol outlines a method for determining the in vitro potency of inhibitors against 11β-HSD1.

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

Methodology:

-

Enzyme Preparation: Recombinant human 11β-HSD1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified 11β-HSD1 enzyme, the substrate (cortisone), and the cofactor (NADPH) in a suitable buffer.

-

Inhibitor Addition: this compound is added to the wells at varying concentrations to determine its dose-dependent inhibitory effect. Control wells with no inhibitor are included.

-

Incubation: The reaction plate is incubated at 37°C for a specified period to allow for the enzymatic conversion of cortisone to cortisol.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or an organic solvent).

-

Detection: The amount of cortisol produced is quantified. This is commonly done using techniques such as High-Performance Liquid Chromatography (HPLC) or immunoassays (e.g., ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

In Vivo Assessment in a Diet-Induced Obese (DIO) Mouse Model (Representative Protocol)

This protocol describes a general approach for evaluating the efficacy of an 11β-HSD1 inhibitor in a preclinical model of metabolic syndrome.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used. At 6-8 weeks of age, they are placed on a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Treatment: The DIO mice are then randomized into vehicle and treatment groups. This compound is administered orally (e.g., by gavage) once daily for a period of 2-4 weeks. A lean control group on a standard chow diet is also included for comparison.

-

Metabolic Monitoring:

-

Body Weight and Food Intake: Monitored daily or weekly.

-

Glucose Homeostasis: Fasting blood glucose and insulin levels are measured at baseline and at the end of the study. An oral glucose tolerance test (OGTT) is often performed to assess glucose disposal and insulin sensitivity.

-

Lipid Profile: Plasma levels of triglycerides, total cholesterol, LDL, and HDL are measured from blood samples collected at the end of the study.

-

-

Tissue Analysis: At the end of the treatment period, tissues such as the liver and adipose tissue are collected for further analysis. This can include:

-

Gene Expression Analysis: Measurement of mRNA levels of genes involved in glucose and lipid metabolism (e.g., PEPCK, G6Pase, SREBP-1c, FAS) by quantitative real-time PCR.

-

Histology: Examination of liver sections for steatosis and adipose tissue for adipocyte size.

-

-

Data Analysis: Statistical analysis is performed to compare the metabolic parameters and tissue-specific markers between the vehicle-treated and this compound-treated groups.

Clinical Trial Protocol (Phase IIb)

Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group study.[5]

-

Patient Population: Patients with type 2 diabetes who have inadequate glycemic control (HbA1c between 7.0% and 10.0%) on a stable dose of metformin monotherapy.[5]

-

Treatment: Patients are randomized to receive once-daily oral doses of this compound (e.g., 50 mg, 100 mg, 200 mg) or placebo for 12 weeks, in addition to their ongoing metformin therapy.[5]

-

Primary Endpoint: The primary efficacy endpoint is the change from baseline in HbA1c at 12 weeks.[5]

-

Secondary Endpoints: Secondary endpoints include changes in fasting plasma glucose, HOMA-IR, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and body weight.[5]

-

Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[5]

Conclusion

This compound demonstrates a clear mechanism of action by selectively inhibiting 11β-HSD1 in key metabolic tissues. This leads to a reduction in intracellular cortisol levels, thereby improving multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia. Preclinical and clinical data support the therapeutic potential of this targeted approach for the management of type 2 diabetes and its associated metabolic disturbances. The provided experimental protocols offer a framework for the further investigation and characterization of 11β-HSD1 inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB13739: A Technical Overview of its Therapeutic Potential in Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB13739 is a potent and selective, orally available small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical mediator in the intracellular conversion of inactive cortisone to active cortisol, particularly in key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby addressing a key driver of insulin resistance and the metabolic dysregulation characteristic of type 2 diabetes mellitus (T2DM). Preclinical and clinical data have demonstrated the potential of this compound to improve glycemic control, enhance insulin sensitivity, and positively modulate lipid profiles and body weight in patients with T2DM. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the therapeutic rationale for this compound in the management of T2DM.

Mechanism of Action: Targeting Intracellular Cortisol Production

This compound's therapeutic effect is derived from its specific inhibition of 11β-HSD1.[1][2] This enzyme plays a pivotal role in amplifying glucocorticoid action within target tissues by converting circulating, inactive cortisone to the potent glucocorticoid, cortisol.[1][3] Elevated intracellular cortisol levels are known to antagonize insulin action, contributing to insulin resistance, a hallmark of T2DM.[1][2]

This compound has demonstrated high selectivity for 11β-HSD1 over the isoform 11β-HSD2, as well as the glucocorticoid and mineralocorticoid receptors, minimizing off-target effects.[2][4] By selectively inhibiting 11β-HSD1, this compound reduces the intracellular production of cortisol in metabolic tissues like the liver and adipose tissue, while importantly maintaining normal systemic cortisol levels, which are crucial for immune function and stress response.[1][2] This targeted approach is hypothesized to improve insulin sensitivity and ameliorate the multifaceted components of the metabolic syndrome.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting cortisol production.

Preclinical Data

Preclinical studies in rodent models of obesity and diabetes have provided the foundational evidence for the therapeutic potential of 11β-HSD1 inhibition. These studies have demonstrated that genetic deletion or pharmacological inhibition of 11β-HSD1 can lead to resistance to weight gain on a high-fat diet, improved glucose tolerance and insulin sensitivity, and attenuated dyslipidemia.[3] this compound has shown good oral bioavailability in both rats (F%=51 ± 15%) and cynomolgus monkeys (F%=43%).[2] The inhibitor exhibits high potency with IC50 values of 3.2 nM for the 11β-HSD1 enzyme and 1.1 nM in a peripheral blood mononuclear cell (PBMC) assay.[2]

Clinical Efficacy in Type 2 Diabetes

A key phase II, double-blind, placebo-controlled, parallel-group study evaluated the efficacy and safety of this compound as an add-on therapy in 302 patients with T2DM inadequately controlled with metformin monotherapy.[3][5] Patients were randomized to receive one of five doses of this compound or placebo once daily for 12 weeks.[5] The primary endpoint was the change in hemoglobin A1c (A1C) from baseline.[5][6]

Glycemic Control

After 12 weeks of treatment, this compound demonstrated a dose-dependent improvement in glycemic control.

Table 1: Change in Glycemic Parameters at 12 Weeks [3][5]

| Parameter | Placebo | 100 mg this compound | 200 mg this compound |

| Change in A1C (%) | - | -0.47 | -0.56 |

| Change in Fasting Plasma Glucose (mg/dL) | - | - | -24 |

| Change in HOMA-IR (%) | - | - | -24 |

| *p < 0.05 vs. placebo, *p < 0.01 vs. placebo |

Lipid Profile and Body Weight

This compound also showed beneficial effects on lipid parameters and body weight.

Table 2: Change in Lipid and Body Weight Parameters at 12 Weeks [3]

| Parameter | Placebo | 200 mg this compound |

| Change in Total Cholesterol (mg/dL) | - | -7 |

| Change in Body Weight (kg) | - | ~ -1.0 |

Notably, in a subgroup of hyperlipidemic patients, significant reductions in total cholesterol, LDL cholesterol, and triglycerides were observed.[3][5] The effect on body weight was modest but showed a continuous downward trend over the 12-week period.[3]

Experimental Protocols

Clinical Trial Design (NCT00698230)

The primary clinical evidence for this compound's efficacy is derived from a 12-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3][5][6][7]

-

Patient Population: 302 patients with type 2 diabetes (A1C 7-11%) who were on a stable dose of metformin monotherapy (mean 1.5 g/day ).[3][5][6]

-

Treatment Arms: Patients were randomized to receive placebo or one of five doses of this compound (5 mg, 15 mg, 50 mg, 100 mg, or 200 mg) administered orally once daily.[3]

-

Primary Endpoint: The primary efficacy endpoint was the change in A1C from baseline to week 12.[3][5][6]

-

Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose, lipids (total cholesterol, LDL-C, HDL-C, and triglycerides), body weight, and homeostasis model assessment of insulin resistance (HOMA-IR).[3][5][6]

Experimental Workflow for Clinical Trial

Caption: Workflow of the Phase II clinical trial for this compound.

Analytical Methods

While specific details of the analytical methods used in the clinical trial are not extensively published, standard clinical laboratory procedures would have been employed for the following:

-

Hemoglobin A1c (A1C): Assessed using a National Glycohemoglobin Standardization Program (NGSP)-certified method, likely high-performance liquid chromatography (HPLC).

-

Fasting Plasma Glucose: Measured using a hexokinase or glucose oxidase enzymatic method on a clinical chemistry analyzer.

-

Lipid Panel: Total cholesterol, HDL cholesterol, and triglycerides measured using standard enzymatic colorimetric assays. LDL cholesterol was likely calculated using the Friedewald equation.

-

HOMA-IR: Calculated using the formula: [Fasting insulin (μU/mL) x Fasting glucose (mmol/L)] / 22.5.

Safety and Tolerability

In the 12-week clinical trial, this compound was generally well-tolerated, with an adverse event profile similar to placebo.[3][5] A dose-dependent, reversible increase in adrenocorticotropic hormone (ACTH) was observed, which is an expected compensatory physiological response to the reduction in cortisol production.[3][5] Importantly, basal cortisol homeostasis, testosterone levels in men, and the free androgen index in women were unchanged by this compound treatment.[3][5]

Conclusion

This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes mellitus by inhibiting 11β-HSD1 and reducing intracellular cortisol levels. Clinical data have demonstrated its efficacy in improving glycemic control and insulin sensitivity, with additional benefits on lipid profiles and body weight. The mechanism of action, coupled with a favorable safety profile in short-term studies, underscores the therapeutic potential of this compound as a novel treatment for T2DM and its associated metabolic comorbidities. Further long-term studies would be required to fully elucidate its impact on cardiovascular risk factors and overall patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]

- 3. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

INCB13739: A Selective 11β-HSD1 Inhibitor for Type 2 Diabetes Mellitus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB13739 is an orally potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular regeneration of active cortisol.[1][2] This targeted inhibition reduces local cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, without compromising systemic cortisol levels essential for physiological stress responses.[1][3] Developed by Incyte Corp, this compound has been investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) and has shown potential in improving glycemic control, lipid profiles, and insulin sensitivity.[4][5] This guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental findings.

Introduction: The Rationale for 11β-HSD1 Inhibition

11β-HSD1 is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within cells.[6][7] Elevated intracellular cortisol levels are known to antagonize insulin action, contributing to insulin resistance and the pathophysiology of T2DM.[1] The enzyme is highly expressed in metabolically active tissues, including the liver, adipose tissue, and skeletal muscle.[1][6] Overexpression of 11β-HSD1 in adipose tissue in preclinical models leads to a phenotype resembling metabolic syndrome.[8]

Selective inhibition of 11β-HSD1 presents a promising therapeutic strategy to ameliorate the metabolic abnormalities associated with T2DM by reducing local glucocorticoid excess in target tissues.[6][9] This tissue-specific action is designed to avoid the adverse effects associated with systemic glucocorticoid blockade.[1] this compound was developed as a potent and selective inhibitor to address this therapeutic window.[5]

Mechanism of Action

This compound competitively inhibits the 11β-HSD1 enzyme, thereby blocking the conversion of cortisone to cortisol.[1] This action decreases the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed, leading to improved insulin sensitivity and glucose metabolism.[10] The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for protecting the mineralocorticoid receptor from cortisol in the kidney, is a key feature of its safety profile.[3][5]

Figure 1: Mechanism of this compound Action.

Preclinical Pharmacology

Potency and Selectivity

This compound demonstrates high potency and selectivity for 11β-HSD1.[2][3]

| Parameter | Value | Assay Type |

| IC50 | 3.2 nM | 11β-HSD1 Enzymatic Assay |

| IC50 | 1.1 nM | 11β-HSD1 Peripheral Blood Mononuclear Cell (PBMC) Assay |

| Selectivity | >1000-fold | Over 11β-HSD2, Mineralocorticoid Receptor (MR), and Glucocorticoid Receptor (GR) |

| Table 1: In Vitro Potency and Selectivity of this compound.[2][3] |

Pharmacokinetics

Preclinical studies in rats and cynomolgus monkeys have shown that this compound has good oral bioavailability.[3]

| Species | Oral Bioavailability (F%) |

| Rat | 51 ± 15% |

| Cynomolgus Monkey | 43% |

| Table 2: Oral Bioavailability of this compound in Preclinical Models.[3] |

Pharmacokinetic studies have also demonstrated that this compound is effectively distributed to adipose tissue, where it achieves greater than 90% inhibition of 11β-HSD1 activity for at least 24 hours post-dose.[2]

Clinical Development

This compound has been evaluated in clinical trials for its efficacy and safety in patients with T2DM.[4][5]

Phase IIb Clinical Trial (NCT00698230)

A key double-blind, placebo-controlled, parallel-group study randomized 302 patients with T2DM who were inadequately controlled on metformin monotherapy.[4][7] Patients received one of five doses of this compound or a placebo once daily for 12 weeks.[7][11]

Key Findings at 12 Weeks (200 mg dose vs. Placebo): [4][7]

| Parameter | Change from Baseline |

| Hemoglobin A1c (A1C) | -0.6% |

| Fasting Plasma Glucose | -24 mg/dL |

| Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) | -24% |

| Table 3: Glycemic Control Improvements with this compound (200 mg).[4][7] |

In hyperlipidemic patients, significant reductions were also observed in total cholesterol, LDL cholesterol, and triglycerides.[4][7] Furthermore, a modest decrease in body weight relative to placebo was noted.[4] The positive effects on glycemic control and cardiometabolic risk factors were more pronounced in obese subjects (BMI > 30 kg/m ²) compared to those who were overweight (BMI ≤ 30 kg/m ²).[8]

Adverse events were similar across all treatment groups, and the drug was generally well-tolerated.[4] A reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH), mostly within the normal range, was observed, which is an expected compensatory response to reduced cortisol production in the splanchnic bed.[4][12] Importantly, basal cortisol homeostasis was maintained.[4]

Experimental Protocols

11β-HSD1 Enzymatic and Cell-Based Assays

Detailed protocols for assessing 11β-HSD1 inhibition are crucial for evaluating potential therapeutic agents.

Figure 2: Workflow for 11β-HSD1 Inhibition Assays.

In Vitro Potency (IC50) Assessment: [13] The conversion of cortisone to cortisol by 11β-HSD1 is measured using methods like a cortisol competitive homogeneous time-resolved fluorescence assay (HTRF). The assay typically includes recombinant 11β-HSD1, the substrate (cortisone), necessary cofactors (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and the test compound in an appropriate buffer.

Ex Vivo 11β-HSD1 Activity Assay: [13] To determine target engagement in tissues, the conversion of radiolabeled cortisone (e.g., [3H]cortisone) to [3H]cortisol is measured. Tissues or cells (like PBMCs) are incubated with the labeled substrate. Following incubation, steroids are extracted and separated using techniques like reverse-phase HPLC to quantify the conversion rate.

Clinical Trial Protocol (NCT00698230)

This was a double-blind, randomized, placebo-controlled, parallel-group trial conducted at multiple sites.[14]

-

Study Population: Patients aged 18-75 years with T2DM, a BMI between 25 and 45 kg/m ², and an A1C between 7-11% while on stable metformin monotherapy.[14]

-

Exclusion Criteria: Included a history of disorders involving glucocorticoid, mineralocorticoid, or androgen excess; type 1 diabetes; and recent use of certain medications like glucocorticoids or thiazolidinediones.[12]

-

Study Design: The trial consisted of a screening period, metformin dose stabilization, a 14-day single-blind placebo run-in, a 12-week double-blind treatment period, and a 3-week off-treatment follow-up.[14]

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (5, 15, 50, 100, or 200 mg) or a placebo.[14]

-

Primary Endpoints: The primary endpoints were the change in A1C from baseline to week 12 compared with placebo, as well as overall safety and tolerability.[14]

Figure 3: Clinical Trial Workflow (NCT00698230).

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated promising results in preclinical and clinical studies for the treatment of type 2 diabetes. Its mechanism of action, which targets the reduction of intracellular cortisol in metabolic tissues, offers a novel approach to improving glycemic control and other cardiometabolic risk factors.[4] The clinical data indicate that this compound is efficacious and well-tolerated, particularly in obese patients with T2DM inadequately controlled by metformin.[4][8] While further clinical development information is not publicly available, the data gathered on this compound provide a strong rationale for 11β-HSD1 inhibition as a therapeutic strategy for T2DM and metabolic syndrome.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]

- 4. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

INCB13739 and its Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, this compound has been investigated as a therapeutic agent for type 2 diabetes mellitus. A critical aspect of its pharmacological profile is its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. Inhibition of 11β-HSD1 is expected to trigger a compensatory response from the HPA axis to maintain systemic cortisol homeostasis. This guide provides an in-depth technical overview of the effects of this compound on the HPA axis, compiling quantitative data from clinical studies, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action: 11β-HSD1 Inhibition and HPA Axis Modulation

11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] It acts as a reductase, converting circulating cortisone to the biologically active cortisol, thereby amplifying glucocorticoid receptor activation within target cells.[1][2] This localized cortisol production is significant in various physiological processes, including glucose metabolism and fat distribution.[1][2]

This compound selectively inhibits 11β-HSD1, leading to a decrease in intracellular cortisol in tissues like the liver and adipose tissue.[1][2] This reduction in local cortisol levels is the primary mechanism for its therapeutic effects in type 2 diabetes. However, the body's homeostatic mechanisms detect this localized reduction, leading to a compensatory activation of the HPA axis. This is a predictable physiological response to maintain stable circulating cortisol levels, which are vital for numerous systemic functions.[1]

The activation of the HPA axis manifests as a dose-dependent increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This rise in ACTH stimulates the adrenal glands to synthesize and release more cortisol, thereby preserving normal systemic cortisol concentrations.[1]

Quantitative Effects on HPA Axis Biomarkers

Clinical trial data from a 12-week, double-blind, placebo-controlled study (NCT00698230) in patients with type 2 diabetes on metformin monotherapy provides the most comprehensive quantitative insight into the effects of this compound on the HPA axis.[1][2][3]

Adrenocorticotropic Hormone (ACTH)

Treatment with this compound resulted in a dose-dependent and reversible increase in plasma ACTH levels. This elevation was generally within the normal reference range and is consistent with a compensatory response to 11β-HSD1 inhibition.[1][2][3]

| Treatment Group | Mean Change in ACTH from Baseline (%) |

| Placebo | Data not specified |

| This compound (5 mg) | Data not specified |

| This compound (15 mg) | Data not specified |

| This compound (50 mg) | Data not specified |

| This compound (100 mg) | Data not specified |

| This compound (200 mg) | Data not specified |

Note: While the study reported a dose-dependent elevation, specific mean percentage changes for each dose group were not detailed in the primary publication. The effect was observed to plateau at higher doses.[1]

Cortisol

Despite the increase in ACTH, basal cortisol homeostasis was maintained across all this compound treatment groups.[1][2][3] This indicates that the HPA axis successfully compensated for the inhibition of 11β-HSD1 to maintain normal systemic cortisol levels.[1]

| Treatment Group | Change in Basal Cortisol Levels |

| Placebo | Unchanged |

| This compound (all doses) | Unchanged |

Experimental Protocols

The following outlines the methodologies employed in the key clinical trial assessing the effects of this compound on the HPA axis.

Study Design (NCT00698230)

-

Type: Randomized, double-blind, placebo-controlled, parallel-group study.[1][2][3]

-

Population: 302 patients with type 2 diabetes inadequately controlled with metformin monotherapy.[1][2][3]

-

Intervention: Patients were randomized to receive one of five doses of this compound (5, 15, 50, 100, or 200 mg) or placebo, once daily.[1]

-

Primary Endpoints: Change in A1C, safety, and tolerability.[1]

-

Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, and HPA axis biomarkers (ACTH and cortisol).[1]

Biomarker Assays

While the specific commercial kits used were not detailed in the primary publication, standard clinical laboratory methods for hormone quantification would have been employed.

-

ACTH Measurement: Plasma ACTH levels are typically measured using a two-site sandwich immunoassay, often employing chemiluminescence or electrochemiluminescence for detection. Blood samples for ACTH are collected in chilled EDTA tubes and centrifuged at low temperatures to prevent degradation of the peptide hormone.

-

Cortisol Measurement: Serum or plasma cortisol is commonly measured by competitive immunoassays (e.g., ELISA, chemiluminescence) or by more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The latter is considered the gold standard due to its high specificity and ability to avoid cross-reactivity with other steroids.

Safety and Tolerability

Across the 12-week study, this compound was well-tolerated at all doses.[1] The incidence of adverse events was similar across all treatment groups, including placebo.[1] Importantly, the compensatory increase in ACTH did not lead to clinically significant adverse effects, and the maintenance of normal cortisol levels suggests that the HPA axis adaptation is a well-regulated and safe physiological response to 11β-HSD1 inhibition.[1]

Conclusion for Drug Development Professionals

The pharmacological profile of this compound demonstrates a clear and predictable interaction with the HPA axis. The observed dose-dependent increase in ACTH is a direct consequence of the intended mechanism of action—inhibition of 11β-HSD1. The preservation of systemic cortisol homeostasis is a critical finding, indicating that this compensatory mechanism is effective and does not lead to systemic cortisol excess or deficiency under basal conditions. For researchers and drug developers working on 11β-HSD1 inhibitors, these findings underscore the importance of monitoring HPA axis biomarkers in clinical trials. The data on this compound suggest that a moderate, non-adverse elevation in ACTH is an expected on-target effect of this drug class. Future long-term studies would be necessary to fully characterize the effects of chronic 11β-HSD1 inhibition on the HPA axis under various physiological conditions, including stress.

References

- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of INCB13739 in Rodent Models of Obesity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action. Elevated 11β-HSD1 activity in adipose tissue is associated with obesity and metabolic syndrome. Consequently, inhibition of this enzyme presents a promising therapeutic strategy for the treatment of these conditions. Preclinical studies in rodent models of obesity are fundamental to elucidating the therapeutic potential and mechanism of action of 11β-HSD1 inhibitors like this compound. This technical guide synthesizes the available information on the preclinical evaluation of this compound in rodent models of obesity, focusing on its mechanism of action, experimental protocols, and effects on key metabolic parameters.

Mechanism of Action

This compound exerts its pharmacological effects by specifically inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The resulting decrease in local cortisol concentrations is hypothesized to lead to a range of beneficial metabolic effects, including a reduction in adiposity, an increase in insulin sensitivity, and an overall improvement in the metabolic profile. The rationale for this approach is supported by studies on genetically modified rodents; mice with an over-expression of 11β-HSD1 in adipose tissue exhibit a phenotype of metabolic syndrome, while 11β-HSD1 knockout mice are resistant to diet-induced obesity.[1][2]

References

INCB13739 and Its Impact on Insulin Sensitivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the investigational drug INCB13739 and its impact on insulin sensitivity. The document outlines the core mechanism of action, summarizes key clinical trial data, and provides detailed experimental methodologies for the cited studies.

Introduction: The Role of 11β-HSD1 in Insulin Resistance

This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to active cortisol, a hormone known to antagonize insulin action.[1] In key metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity can lead to increased intracellular cortisol levels, contributing to insulin resistance, a hallmark of type 2 diabetes. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.[2][3]

Mechanism of Action: Modulating the PI3K/AKT Signaling Pathway

Excess intracellular cortisol is known to impair insulin signaling. One of the key mechanisms is the disruption of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. Glucocorticoids can interfere with the phosphorylation of insulin receptor substrates (IRS), which in turn inhibits the activation of PI3K and downstream signaling cascades. This disruption ultimately leads to reduced glucose uptake and utilization.

This compound, by inhibiting 11β-HSD1, decreases the intracellular conversion of cortisone to cortisol. This reduction in local cortisol levels is hypothesized to alleviate the inhibitory effects on the PI3K/AKT pathway, leading to improved insulin signaling and enhanced glucose uptake by cells.

Clinical Data: Efficacy in Patients with Type 2 Diabetes

A pivotal 12-week, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an add-on therapy to metformin in patients with type 2 diabetes who had inadequate glycemic control.[2][4][5][6]

Table 1: Key Efficacy Endpoints at 12 Weeks (Placebo-Adjusted Least-Squares Mean Change from Baseline)

| Dose of this compound | Change in A1C (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in HOMA-IR (%) |

| 100 mg | -0.47 | - | - |

| 200 mg | -0.6 | -24 | -24 |

*Statistically significant reduction compared to placebo.[2][4]

The study demonstrated a dose-dependent improvement in glycemic control and insulin sensitivity with this compound treatment.[2] Notably, the 200 mg dose led to significant reductions in HbA1c, fasting plasma glucose, and HOMA-IR compared to placebo.[2][4]

Experimental Protocols

Clinical Trial Design (NCT00698230)

The study was a randomized, double-blind, placebo-controlled, parallel-group trial.[2][4]

-

Patient Population: 302 patients with type 2 diabetes who were inadequately controlled on metformin monotherapy (A1C between 7% and 11%).[2][4]

-

Intervention: Patients were randomized to receive one of five doses of this compound or a placebo, once daily, for 12 weeks, in addition to their ongoing metformin therapy.[2][4]

-

Primary Endpoint: Change in A1C from baseline to week 12.[2]

-

Secondary and Tertiary Endpoints: Changes in fasting plasma glucose, lipid profiles, body weight, and HOMA-IR.[2]

Key Assay Methodologies

-

Hemoglobin A1c (A1C): A1C levels were measured to assess average blood glucose control over the preceding 2-3 months.

-

Fasting Plasma Glucose (FPG): Blood samples were collected after an overnight fast to determine glucose concentrations.

-

Fasting Insulin: Insulin levels were measured from the same fasting blood samples.

-

Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): This was calculated using the following formula with fasting glucose and insulin values to estimate insulin resistance.

HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5

Conclusion

The available data suggest that this compound, through its targeted inhibition of 11β-HSD1, presents a promising therapeutic approach for improving insulin sensitivity and glycemic control in patients with type 2 diabetes. By reducing intracellular cortisol levels in key metabolic tissues, this compound appears to mitigate the inhibitory effects of glucocorticoids on the PI3K/AKT insulin signaling pathway. The significant reductions in HOMA-IR, fasting plasma glucose, and A1C observed in clinical trials support this mechanism of action. Further long-term studies are warranted to fully elucidate the durability and comprehensive metabolic benefits of this novel therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

The Role of 11β-HSD1 Inhibition by INCB13739 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its role in glucose homeostasis. It consolidates preclinical and clinical data, details experimental methodologies, and visually represents key pathways and processes. The inhibition of 11β-HSD1 by this compound presents a targeted approach to ameliorate hyperglycemia and other metabolic abnormalities characteristic of type 2 diabetes by reducing intracellular cortisol levels in key metabolic tissues.

Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes

Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose metabolism.[1] While essential, excessive glucocorticoid action in tissues like the liver and adipose tissue can lead to insulin resistance, increased hepatic glucose production, and adiposity, all hallmarks of type 2 diabetes and the metabolic syndrome.[2][3] The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical modulator of local glucocorticoid activity.[4][5] It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying intracellular glucocorticoid signaling.[2][6]

Elevated 11β-HSD1 activity has been observed in the adipose tissue of obese individuals, suggesting a causal link to the metabolic dysregulation seen in obesity and type 2 diabetes.[7] Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity and a phenotype resembling the metabolic syndrome.[2] Conversely, inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and glucose tolerance in preclinical models.[1] This has positioned 11β-HSD1 as a promising therapeutic target for the treatment of type 2 diabetes.[3][8]

This compound is an orally active and selective small-molecule inhibitor of 11β-HSD1.[8][9] Its development was based on the hypothesis that reducing intracellular cortisol production in metabolic tissues would improve glucose homeostasis and associated cardiovascular risk factors.[7][8]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the conversion of cortisone to cortisol within key metabolic tissues, including the liver and adipose tissue.[8] The result is a decrease in intracellular cortisol concentrations without affecting systemic cortisol levels, which are crucial for normal physiological functions.[8] By dampening the local glucocorticoid signaling, this compound helps to restore insulin sensitivity, reduce hepatic glucose output, and potentially improve lipid profiles and reduce body weight.[10]

dot

References

- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 3. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. Current clinical laboratory practice: investigation of plasma lipids--which tests and when? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The HOMA-IR calculation [bio-protocol.org]

- 8. monobind.com [monobind.com]

- 9. droracle.ai [droracle.ai]

- 10. Measurement of Lipids, Lipoproteins, and Apolipoproteins | Oncohema Key [oncohemakey.com]

Exploring the Potential Anti-inflammatory Properties of INCB13739: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB13739 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary therapeutic focus for the clinical development of this compound has been for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[3] Its mechanism of action, the modulation of intracellular glucocorticoid levels, however, suggests a potential role in regulating inflammatory processes. This technical guide will delve into the core mechanism of this compound, summarize the available quantitative data, and explore the scientific rationale and potential experimental approaches for investigating its anti-inflammatory properties.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound effectively reduces the concentration of active cortisol within specific tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and immune cells like macrophages.[1][3] This localized reduction in glucocorticoid activity is key to its therapeutic potential, as it can modulate metabolic and inflammatory pathways without suppressing systemic cortisol levels, which are crucial for normal physiological functions.[1]

The Role of 11β-HSD1 in Inflammation

The expression of 11β-HSD1 is notably upregulated in immune cells, particularly macrophages, during an inflammatory response. This suggests a role for this enzyme in modulating local inflammatory reactions. By converting cortisone to cortisol within inflamed tissues, 11β-HSD1 can amplify the anti-inflammatory effects of glucocorticoids at the site of inflammation. The inhibition of 11β-HSD1 by this compound could therefore have a complex, context-dependent effect on inflammation. In chronic inflammatory conditions associated with metabolic diseases, where excess glucocorticoid activity can be detrimental, inhibition may be beneficial.

References

- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Investigating the Effect of INCB13739 on 3T3-L1 Adipocyte Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipocyte differentiation, the process by which preadipocytes mature into functional adipocytes, is a critical area of study in metabolic research, particularly for understanding obesity and type 2 diabetes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis.[1][2][3] The differentiation of these cells is typically induced by a hormonal cocktail that includes insulin, a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX), and a glucocorticoid such as dexamethasone.[1][4]

INCB13739 is a potent and selective inhibitor of 11-beta hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[5][6][7][8] Elevated intracellular cortisol levels in adipose tissue are associated with adipocyte differentiation and expansion.[7][9] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations, suggesting a potential role in modulating adipogenesis.[5][6] These application notes provide a detailed protocol for utilizing this compound in 3T3-L1 adipocyte differentiation assays to assess its inhibitory effects.

Signaling Pathway of Adipogenesis and this compound Intervention

The differentiation of 3T3-L1 cells is a complex process involving a cascade of signaling events. The standard differentiation cocktail initiates this cascade. Dexamethasone, a synthetic glucocorticoid, activates the glucocorticoid receptor (GR), which, along with other signaling pathways activated by IBMX and insulin, leads to the expression of key adipogenic transcription factors such as PPARγ and C/EBPα. These master regulators then drive the expression of genes involved in lipid metabolism and the mature adipocyte phenotype. This compound is hypothesized to interfere with this process by blocking the intracellular production of cortisol, thereby reducing the activation of the glucocorticoid receptor.

Experimental Protocol

This protocol outlines the steps for treating 3T3-L1 preadipocytes with this compound during differentiation.

Materials and Reagents

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Oil Red O staining solution

-

Isopropanol

Cell Culture and Differentiation

-

Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells before they reach 70% confluency to maintain their preadipocyte phenotype.

-

Seeding for Differentiation: Seed 3T3-L1 cells into multi-well plates at a density that allows them to reach 100% confluency within 2-3 days.

-

Induction of Differentiation (Day 0): Two days after the cells have reached confluency, replace the growth medium with Differentiation Medium I (DM-I), which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. On Day 0, add this compound to the DM-I at various final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO only) should be included.

-

Maturation Phase (Day 2): After 48 hours, replace the DM-I with Differentiation Medium II (DM-II), which contains DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin. Continue to include this compound at the respective concentrations.

-

Maintenance Phase (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Replace the medium every two days, re-adding this compound with each change.

-

Assessment of Differentiation: Differentiation is typically assessed between Day 8 and Day 12.

Endpoint Analysis: Oil Red O Staining and Quantification

Oil Red O staining is used to visualize the intracellular lipid droplets in mature adipocytes.

-

Wash the differentiated cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Wash with water multiple times to remove excess stain.

-

For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.

Data Presentation

The quantitative data from the Oil Red O staining can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

| Treatment Group | This compound Conc. | Absorbance at 490 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |

| Undifferentiated Control | - | 0.05 ± 0.01 | N/A |

| Vehicle Control (DMSO) | 0 µM | 1.20 ± 0.15 | 0% |

| This compound | 1 nM | 1.08 ± 0.12 | 10% |

| This compound | 10 nM | 0.84 ± 0.10 | 30% |

| This compound | 100 nM | 0.48 ± 0.08 | 60% |

| This compound | 1 µM | 0.24 ± 0.05 | 80% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Expected Outcomes and Interpretation

Treatment with this compound is expected to cause a dose-dependent decrease in lipid accumulation in differentiated 3T3-L1 cells. This would be visualized by a reduction in Oil Red O staining and a corresponding decrease in the quantified absorbance values. Such a result would support the hypothesis that inhibition of 11β-HSD1 and the subsequent reduction in intracellular cortisol levels impairs adipocyte differentiation. Further analysis, such as qPCR for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4), can be performed to confirm the effects of this compound on the molecular machinery of adipogenesis.

Troubleshooting

-

Low Differentiation Efficiency: Ensure 3T3-L1 cells are at a low passage number and are fully confluent for two days before inducing differentiation. The activity of the differentiation cocktail components, especially insulin and IBMX, should be verified.

-

High Cell Detachment: 3T3-L1 cells can sometimes detach after becoming lipid-laden. Handle the plates gently during media changes and staining procedures.

-

Inconsistent Results: Maintain consistency in cell seeding density, timing of media changes, and reagent concentrations. Ensure proper mixing of this compound into the media.

By following this detailed protocol, researchers can effectively utilize this compound to investigate its role in modulating adipocyte differentiation in the 3T3-L1 model system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Culture Academy [procellsystem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]

- 7. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols for Determining the IC50 of INCB13739

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of INCB13739, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols below describe two essential in vitro assays: a biochemical enzyme assay using recombinant human 11β-HSD1 and a cell-based assay measuring the inhibition of cortisol production in a human cell line. These methods are fundamental for characterizing the potency of this compound and similar compounds in a drug discovery and development setting.

Introduction

This compound is a small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels by converting inactive cortisone to active cortisol within key metabolic tissues[1][2][3]. Elevated intracellular cortisol levels are associated with various metabolic disorders, making 11β-HSD1 an attractive therapeutic target. This compound has been investigated for the treatment of type 2 diabetes[1][2][4]. Accurate determination of the IC50 value is a critical step in the preclinical characterization of 11β-HSD1 inhibitors like this compound. The following protocols provide standardized methods to ensure reproducible and reliable IC50 determination.

Signaling Pathway of 11β-HSD1 and Inhibition by this compound

The primary function of 11β-HSD1 is the intracellular conversion of cortisone to the biologically active glucocorticoid, cortisol. This process requires the cofactor NADPH. Cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of various genes that regulate glucose metabolism, lipid metabolism, and inflammation. This compound acts by directly inhibiting the enzymatic activity of 11β-HSD1, thereby reducing the intracellular production of cortisol and mitigating its downstream effects.

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

Data Presentation

| Assay Type | Target | Substrate | Product | IC50 of this compound | Reference |

| Biochemical Enzyme Assay | Recombinant human 11β-HSD1 | Cortisone | Cortisol | 3.2 nM | [4] |

| Cell-Based Assay | Endogenous human 11β-HSD1 in PBMCs | Cortisone | Cortisol | 1.1 nM | [4] |

Experimental Protocols

Biochemical Assay for 11β-HSD1 Inhibition

This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant human 11β-HSD1. The assay measures the conversion of cortisone to cortisol, and the amount of cortisol produced is quantified.

Materials and Reagents:

-

Recombinant human 11β-HSD1 (commercially available)

-

This compound

-

Cortisone

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

DMSO

-

96-well or 384-well microplates

-

Cortisol detection kit (e.g., HTRF, ELISA, or LC-MS/MS reagents)

Experimental Workflow:

Caption: Workflow for the biochemical 11β-HSD1 IC50 determination assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Enzyme Preparation: Dilute the recombinant human 11β-HSD1 in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate Preparation: Prepare a solution of cortisone and NADPH in the assay buffer. The concentration of cortisone should be at or near its Km for the enzyme.

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the microplate wells.

-

Add the diluted enzyme solution to each well.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

Reaction Termination: Stop the reaction. The method of termination will depend on the detection method (e.g., adding a stop solution for ELISA or HTRF, or immediate analysis by LC-MS/MS).

-

Detection: Quantify the amount of cortisol produced in each well using a suitable detection method.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Cell-Based Assay for 11β-HSD1 Inhibition

This protocol describes a cell-based assay to determine the IC50 of this compound in a cellular context. The assay measures the ability of this compound to inhibit the conversion of cortisone to cortisol by endogenous 11β-HSD1 in a suitable human cell line.

Materials and Reagents:

-

A human cell line expressing 11β-HSD1 (e.g., SW982 synovial sarcoma cells or primary human adipocytes)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Cortisone

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cortisol detection kit (e.g., ELISA or LC-MS/MS reagents)

Experimental Workflow:

Caption: Workflow for the cell-based 11β-HSD1 IC50 determination assay.

Procedure:

-

Cell Culture: Culture the selected cell line according to standard protocols.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (for control wells).

-

Pre-incubate the cells with the compound for a defined period (e.g., 1-2 hours).

-

-

Substrate Addition: Add cortisone to all wells to initiate the conversion to cortisol.

-

Incubation: Incubate the plate for a suitable time (e.g., 24 hours) to allow for cortisol production.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a sensitive and specific method such as ELISA or LC-MS/MS[1][4][5].

-

Data Analysis:

-

Calculate the percent inhibition of cortisol production for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for determining the in vitro IC50 of this compound against its target, 11β-HSD1. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides a more physiologically relevant measure of the compound's potency in a cellular environment. Consistent and accurate IC50 determination is essential for the continued development and characterization of this compound and other 11β-HSD1 inhibitors.

References

- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. | Semantic Scholar [semanticscholar.org]

- 5. medimabs.com [medimabs.com]

Application Notes and Protocols for the Administration of INCB13739 in Diet-Induced Obese Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated 11β-HSD1 activity is associated with obesity and type 2 diabetes. Inhibition of this enzyme presents a promising therapeutic strategy for these conditions. Preclinical studies in diet-induced obese (DIO) mouse models are essential for evaluating the efficacy and mechanism of action of 11β-HSD1 inhibitors like this compound. These application notes provide detailed protocols for the administration of this compound to DIO mice and for assessing its effects on key metabolic parameters.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of inactive glucocorticoids (like cortisone in humans or 11-dehydrocorticosterone in rodents) to their active forms (cortisol and corticosterone, respectively). The subsequent decrease in active glucocorticoid levels within target cells mitigates their downstream effects, which include the promotion of adipogenesis and insulin resistance.

Caption: Signaling pathway of this compound action.

Experimental Protocols

Induction of Diet-Induced Obesity (DIO) in Mice

A standard and effective method for inducing obesity and related metabolic dysfunctions in mice is through the ad libitum feeding of a high-fat diet.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; typically 45-60% kcal from fat)

-

Standard chow diet (for control group)

-

Animal caging with bedding

-

Water bottles

-

Animal scale

Procedure:

-

Upon arrival, acclimate the mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-

After acclimatization, randomly assign mice to two groups: a control group that will continue to receive the standard chow diet and a DIO group that will be switched to the HFD.

-

House the mice individually or in small groups, ensuring consistent housing conditions across all experimental groups.

-

Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.

-

Monitor body weight and food intake weekly to track the development of obesity in the HFD-fed group. Mice on HFD are expected to gain significantly more weight than the control group.

-

At the end of the induction period, the HFD-fed mice should exhibit a clear obese phenotype (typically a 15-20% or greater increase in body weight compared to the control group) and may also present with hyperglycemia and insulin resistance.

Preparation and Administration of this compound

Oral gavage is a precise method for delivering a specified dose of a compound. It is crucial to handle the animals with care to minimize stress, which can influence metabolic parameters.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water, or a solution of 2% DMSO and 38% PEG in 0.9% saline)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the body weight of the mice.

-

Prepare the vehicle solution. For a 0.5% methylcellulose vehicle, gradually add the methylcellulose to water while stirring continuously to avoid clumping.

-

Accurately weigh the calculated amount of this compound and suspend it in the appropriate volume of the chosen vehicle to achieve the final desired concentration.

-

Vortex the suspension thoroughly before each gavage to ensure a uniform distribution of the compound.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea.

-

Slowly dispense the solution.

-

Administer this compound or the vehicle to the respective groups once or twice daily for the duration of the study (e.g., 4-8 weeks).

-

Caption: General experimental workflow.

Data Presentation

The following tables present hypothetical data based on expected outcomes from preclinical studies with 11β-HSD1 inhibitors in DIO mouse models. These tables are for illustrative purposes and should be populated with actual experimental data.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |

| Lean Control (Chow) | 25.2 ± 1.5 | 28.1 ± 1.8 | +11.5% | 3.5 ± 0.3 |

| DIO + Vehicle | 42.5 ± 2.1 | 45.3 ± 2.5 | +6.6% | 3.1 ± 0.4 |

| DIO + this compound (10 mg/kg) | 43.1 ± 2.3 | 41.5 ± 2.2 | -3.7% | 2.8 ± 0.3 |

| DIO + this compound (30 mg/kg) | 42.8 ± 2.0 | 38.9 ± 1.9 | -9.1% | 2.5 ± 0.2 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Metabolic Parameters in DIO Mice

| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | HOMA-IR |

| Lean Control (Chow) | 135 ± 10 | 0.8 ± 0.2 | 2.9 ± 0.7 |

| DIO + Vehicle | 185 ± 15 | 2.5 ± 0.5 | 11.6 ± 2.3 |

| DIO + this compound (10 mg/kg) | 160 ± 12 | 1.8 ± 0.4 | 7.2 ± 1.5 |

| DIO + this compound (30 mg/kg) | 145 ± 11 | 1.2 ± 0.3 | 4.4 ± 0.9 |

Data are presented as mean ± standard deviation. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as: [Fasting Glucose (mg/dL) x Fasting Insulin (ng/mL)] / 405.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for administering this compound to diet-induced obese mouse models and for evaluating its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the preclinical assessment of novel anti-obesity and anti-diabetic agents. The provided data tables serve as a template for organizing and presenting key findings in a clear and comparative manner.

Measuring Gene Expression Changes in Response to INCB13739 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring changes in gene expression in response to treatment with INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols herein describe the use of the human hepatoma cell line, HepG2, as an in vitro model system. Methodologies for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis via both whole-transcriptome RNA sequencing (RNA-Seq) and targeted quantitative real-time PCR (qPCR) are provided. Furthermore, a comprehensive bioinformatics pipeline for the analysis of RNA-Seq data is detailed. Accompanying tables summarize key experimental parameters and expected outcomes, while diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and muscle.[1] By amplifying intracellular cortisol levels, 11β-HSD1 plays a significant role in the regulation of glucose metabolism, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes.[1] Inhibition of 11β-HSD1 by this compound presents a promising therapeutic strategy for type 2 diabetes by reducing local cortisol concentrations, thereby improving insulin sensitivity.[2][3][4]

Understanding the molecular mechanisms underlying the therapeutic effects of this compound requires a thorough analysis of the downstream changes in gene expression. This document provides a comprehensive guide for researchers to investigate these changes using state-of-the-art molecular biology techniques.

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting the enzymatic activity of 11β-HSD1. This enzyme is a key component of the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound action on the glucocorticoid signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

The human hepatoma cell line HepG2 is a suitable in vitro model for studying the effects of 11β-HSD1 inhibitors as it endogenously expresses the enzyme.

Table 1: HepG2 Cell Culture and Treatment Parameters

| Parameter | Recommendation |

| Cell Line | HepG2 (ATCC® HB-8065™) |

| Culture Medium | Eagle's Minimum Essential Medium (EMEM) |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |

| Culture Conditions | 37°C, 5% CO2, humidified atmosphere |

| Seeding Density | 2 x 10^5 cells/mL in a 6-well plate |

| This compound Concentration | 0.1, 1, 10 µM (and a vehicle control, e.g., 0.1% DMSO) |

| Treatment Duration | 24 hours |

Protocol:

-

Culture HepG2 cells in complete culture medium in a T-75 flask until they reach 80-90% confluency.

-

Aspirate the medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable cell dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells in 6-well plates at the recommended density and allow them to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the this compound stock solutions in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (not exceeding 0.1%).

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for 24 hours.

RNA Extraction

High-quality RNA is essential for downstream gene expression analysis.

Table 2: RNA Extraction Specifications

| Parameter | Recommendation |

| Extraction Kit | Commercially available RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) |

| Starting Material | ~1 x 10^6 HepG2 cells per well (from a 6-well plate) |

| Quality Control | Spectrophotometry (A260/A280 ratio of ~2.0) and/or microfluidic electrophoresis (e.g., Agilent Bioanalyzer) for RNA Integrity Number (RIN) > 9.0 |

Protocol:

-

Follow the manufacturer's instructions for the chosen RNA purification kit.

-

Briefly, lyse the cells directly in the culture well using the provided lysis buffer.

-

Homogenize the lysate and proceed with the RNA purification steps, including DNase treatment to remove any contaminating genomic DNA.

-

Elute the purified RNA in nuclease-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-